molecular formula C10H12Na2O5 B073753 Disodium cantharidin CAS No. 1465-77-6

Disodium cantharidin

Cat. No. B073753
CAS RN: 1465-77-6
M. Wt: 258.18 g/mol
InChI Key: JFALSOLNDKMHAL-CSYCBQNYSA-L
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Description

Synthesis Analysis

The synthesis of cantharidin analogs, including disodium cantharidin, involves chemical modifications aimed at enhancing therapeutic activities and reducing side effects. These synthetic efforts focus on altering structural components to achieve desired biological activities and physicochemical properties. Researchers have synthesized thousands of cantharidin analogs, exploring structure-activity relationships to inform drug development (Deng et al., 2012).

Molecular Structure Analysis

The molecular structure of disodium cantharidin plays a crucial role in its biological activity. Structural modifications, such as the introduction of imidazolium salt or double bonds, influence its anticancer activity. The molecule's ability to interact with biological targets is significantly affected by alterations at specific sites, demonstrating the importance of molecular architecture in its function and toxicity profile (Li et al., 2022).

Chemical Reactions and Properties

Cantharidin's chemical reactions, particularly its interactions with enzymes and cellular structures, underline its antitumor efficacy and toxicological profile. The compound's reactivity with biological macromolecules, including proteins and DNA, contributes to its biological effects, encompassing both therapeutic and adverse outcomes. These interactions are pivotal in mediating its mechanism of action, which includes inhibiting cell invasion and metastasis, inducing apoptosis, and affecting cell cycle regulation (Li et al., 2022).

Physical Properties Analysis

Disodium cantharidin's physical properties, such as solubility and stability, are critical for its pharmacokinetic behavior and bioavailability. Techniques to enhance these properties, including the use of nanodrug delivery systems and chemical structural modifications, are under investigation to improve its therapeutic potential while minimizing toxicity. The solubility and stability of the compound influence its absorption, distribution, metabolism, and excretion, affecting overall efficacy and safety (Liu et al., 2022).

Chemical Properties Analysis

The chemical properties of disodium cantharidin, including reactivity, electrophilicity, and its interactions with various biomolecules, underpin its pharmacological and toxicological profile. Understanding these properties is essential for optimizing therapeutic efficacy and minimizing adverse effects. The compound's ability to react with cellular components through electrophilic attack and other mechanisms is central to its biological activity, necessitating comprehensive studies to elucidate its precise modes of action and potential for drug development (Deng et al., 2012).

Scientific Research Applications

Impact on Tumor Cells

  • Inhibition of Proliferation and Induction of Apoptosis : Disodium cantharidinate has shown potential in inhibiting tumor cell proliferation and inducing apoptosis. It's observed to reduce telomerase concentration in tumor cells like SMMC-7721 (Zhou Ta, 2014). Similar effects are seen in various cancer cell lines, including gastric cancer SGC-7901 cells (Han Kun-yuan, 2013), human hepatoma HepG2 cells (G. Wei, 2008), and bladder carcinoma cells (G. Zang et al., 2017).

  • Cell Cycle Arrest and Molecular Mechanisms : Disodium cantharidinate has been found to cause cell cycle arrest and influence the expression of apoptosis-related genes, contributing to its anticancer effects (Li Peng, 2012), (Wei Li et al., 2010).

  • Effects on Non-Tumor Cells : It's also been studied for its effects on normal cells, like the inhibition of normal human hepatocyte LO2 proliferation (Wang Ming-yan, 2012).

Synergistic Effects with Other Treatments

  • Combination with Chemotherapy : Studies indicate that disodium cantharidinate combined with chemotherapy might enhance the effectiveness and reduce side effects in patients with cancers like non-small-cell lung cancer (Zhichao Wang et al., 2019), (Chen Jian-peng, 2012).

  • Impact on Immune Function : The compound also shows an influence on immune function by regulating cytokines and promoting dendritic cell maturation in cancer patients (S. Yuan, 2007).

General Overview

  • Pharmacogenomics and Analogues : Cantharidin, the parent compound of disodium cantharidinate, has been studied for its pharmacogenomics and potential analogues. These investigations aim to find ways to mitigate side effects while retaining anticancer efficacy (O. Kadioglu et al., 2014), (Guofang Wang et al., 2018).

Safety And Hazards

Cantharidin is highly toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is fatal if swallowed .

Future Directions

Future research should focus on understanding the toxic reactions of Cantharidin, studying the mechanism of Cantharidin toxicity in-depth, and developing methods to reduce toxicity and improve the efficacy of Cantharidin analogs based on the mechanism of Cantharidin toxic reactions .

properties

IUPAC Name

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALSOLNDKMHAL-CSYCBQNYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium cantharidin

CAS RN

1465-77-6
Record name Disodium cantharidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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